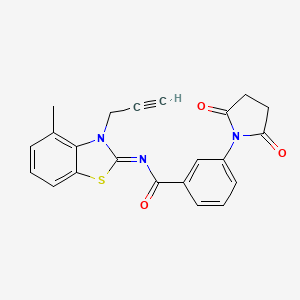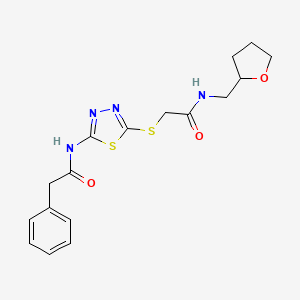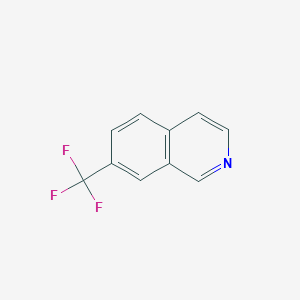![molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0](/img/structure/B2618554.png)
2-[Ethyl-(2-methoxyphenyl)amino]ethanol
Übersicht
Beschreibung
2-[Ethyl-(2-methoxyphenyl)amino]ethanol, also known as 'Etomidate,' is a potent anesthetic agent that has been widely used in clinical practice for several decades. It belongs to the class of imidazole-based anesthetics and is commonly used for induction and maintenance of anesthesia during surgical procedures.
Wissenschaftliche Forschungsanwendungen
1. Role in Sympathomimetic Activity
A study by Lands, Ludueña, and Buzzo (1967) explored the structural modification of related compounds, noting that changes in sympathomimetic activity occur with the addition of methyl or ethyl groups. Their research provides insight into how similar structural modifications might influence the activity of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, particularly in differentiating β-receptor populations in various tissues (Lands, Ludueña, & Buzzo, 1967).
2. Synthesis and Antibacterial Activities
Li-fen (2011) synthesized a compound structurally similar to 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, examining its antibacterial activities. The study demonstrates how structural analogs of this compound could have potential antibacterial properties, particularly when complexed with certain metals (Li-fen, 2011).
3. Transformation in Chemical Reactions
Kakimoto et al. (1982) studied the reaction of a related compound, transforming it into different derivatives. This research provides a basis for understanding how 2-[Ethyl-(2-methoxyphenyl)amino]ethanol might behave under similar chemical conditions and potentially form various useful derivatives (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
4. Potential Use in Peptide Chemistry
The study by Chantreux et al. (1984) discussed the use of a similar phosphino group in peptide chemistry. This suggests that compounds like 2-[Ethyl-(2-methoxyphenyl)amino]ethanol might have applications in synthesizing or modifying peptides, particularly as a protecting group (Chantreux, Gamet, Jacquier, & Verducci, 1984).
5. Optical Power Limiting Applications
Rajashekar et al. (2013) synthesized novel materials, including one similar to 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, for optical power limiting applications. This indicates potential for 2-[Ethyl-(2-methoxyphenyl)amino]ethanol in the field of photonics and optoelectronics (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).
Eigenschaften
IUPAC Name |
2-(N-ethyl-2-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUJMYIOZCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl-(2-methoxyphenyl)amino]ethanol | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)
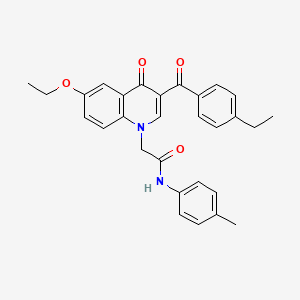
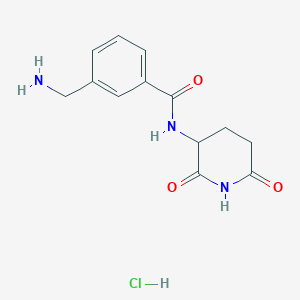
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)
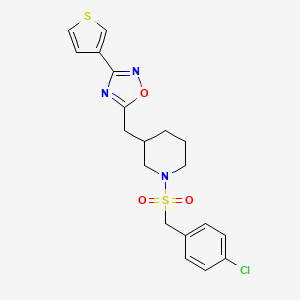

![3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide](/img/structure/B2618481.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2618483.png)
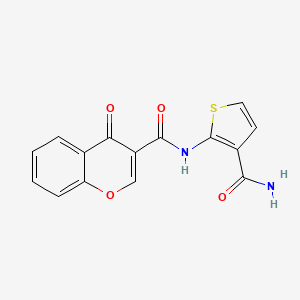
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2618488.png)
![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)
